1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-amine dihydrochloride
Description
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-amine dihydrochloride is a bicyclic piperidine derivative with a tetrahydrocinnolin moiety. The compound’s structure features a piperidin-4-amine group linked to a partially saturated cinnoline ring, a heteroaromatic system comprising two fused pyridine-like rings. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies. While specific therapeutic applications remain under investigation, analogs of this class are often explored as central nervous system (CNS) agents, kinase inhibitors, or receptor modulators due to their affinity for biogenic amine targets.
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4.2ClH/c14-11-5-7-17(8-6-11)13-9-10-3-1-2-4-12(10)15-16-13;;/h9,11H,1-8,14H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEBBOHPTLKXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in drug design and have various pharmacological applications.
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their presence in many classes of pharmaceuticals. The exact pathways affected by this specific compound would require further investigation.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : All compounds fall within a narrow range (227–307 g/mol), with dihydrochloride salts showing higher molecular weights due to HCl addition.
- Lipophilicity (LogP): The tetrahydrocinnolin derivative (LogP ~1.8) is less lipophilic than the methoxyphenethyl analog (LogP ~2.1), likely due to the polarizable nitrogen atoms in the cinnoline ring.
- Solubility: The dihydrochloride form of the target compound enhances water solubility compared to free-base analogs like 1-(quinolin-3-yl)piperidin-4-amine.
Pharmacological and Toxicological Profiles
Toxicity
- Acute Toxicity: Safety data for 1-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine dihydrochloride indicate precautions for eye irritation and respiratory sensitization.
- Metabolic Stability: The saturated cinnoline ring in the target compound may reduce cytochrome P450-mediated metabolism compared to fully aromatic systems like quinoline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
